molecular formula C17H16O5 B1252568 2',3'-Dihydroxy-4',6'-dimethoxychalcone

2',3'-Dihydroxy-4',6'-dimethoxychalcone

Cat. No.: B1252568
M. Wt: 300.3 g/mol
InChI Key: IAYOHSHBLLHXFB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

elongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Anti-inflammatory Activity

A study by Somsrisa et al. (2013) highlighted the anti-inflammatory properties of a closely related compound, 4',6'-dihydroxy-2',4- dimethoxydihydrochalcone, which showed significant inhibitory activity on edema formation, comparable to phenylbutazone (Somsrisa et al., 2013).

Antibacterial and Antifungal Activities

Popova et al. (2001) reported that 2′,3′-Dihydroxy-4,4′-dimethoxychalcone, along with another chalcone, showed significant antibacterial and antifungal activities, indicating its potential for use in antimicrobial treatments (Popova et al., 2001).

Antioxidative Activity

Several studies have demonstrated the antioxidative properties of compounds closely related to 2',3'-Dihydroxy-4',6'-dimethoxychalcone. Nishida and Kawabata (2006) investigated the DPPH radical scavenging activity of hydroxy- and methoxychalcones, noting significant activity which indicates a potential for antioxidative applications (Nishida & Kawabata, 2006). Similarly, Shang et al. (2013) found that newly identified chalcones from Coreopsis lanceolata flowers, closely related to the compound , showed good in vitro HepG2 cell-protecting effects against oxidative stress (Shang et al., 2013).

Neuroprotective Effects

Taguchi et al. (2020) isolated this compound (DDC) from green perilla leaves and discovered its neuroprotective effects against glutamate-induced neurotoxicity in rat primary cortical cultures. The study suggests that DDC mainly activates the Nrf2-ARE pathway of astrocytes, resulting in increased extracellular release of reduced glutathione, which in turn protects neurons from glutamate neurotoxicity (Taguchi et al., 2020).

Cytotoxicity and Potential Anticancer Applications

Research by Amor et al. (2007) on flavonoids isolated from Syzygium samarangense indicated significant cytotoxicity of certain compounds against specific cancer cell lines, implying potential anticancer applications. The study also revealed that one of the compounds showed significant selective cytotoxicity against a yeast mutant strain, indicating its potential as a natural product with anticancer applications (Amor et al., 2007).

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

(E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O5/c1-21-13-10-14(22-2)16(19)17(20)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+

InChI Key

IAYOHSHBLLHXFB-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)O)OC

SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)O)OC

Synonyms

2',3'-dihydroxy-4',6'-dimethoxychalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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